molecular formula C12H15NO4 B1585376 Methyl 3-([(benzyloxy)carbonyl]amino)propanoate CAS No. 54755-77-0

Methyl 3-([(benzyloxy)carbonyl]amino)propanoate

Cat. No.: B1585376
CAS No.: 54755-77-0
M. Wt: 237.25 g/mol
InChI Key: LWSYHFSVQUXZJI-UHFFFAOYSA-N
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Description

Methyl 3-([(benzyloxy)carbonyl]amino)propanoate (CAS 54755-77-0) is a chemical building block featuring a benzyloxycarbonyl (Cbz or Z) protected amine and a methyl ester group . This compound is a versatile reagent in organic and medicinal chemistry, primarily used as a protected β-amino acid derivative for the synthesis of more complex molecules. Its key applications include serving as a key intermediate in the synthesis of heterocyclic systems, such as fused pyrimidinones, which are structures of significant interest in drug discovery . The benzyloxycarbonyl group is a standard protecting group for amines in peptide synthesis and can be selectively removed under mild conditions, such as by catalytic transfer hydrogenation with Pd/C, without affecting other sensitive functional groups . Furthermore, compounds with the benzyloxycarbonylamino moiety have been identified to show a mechanism of action as beta-lactamase inhibitors, specifically against enzymes from Staphylococcus aureus and Escherichia coli , highlighting its value in developing compounds to combat antibiotic resistance . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-11(14)7-8-13-12(15)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSYHFSVQUXZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327463
Record name Methyl 3-([(benzyloxy)carbonyl]amino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54755-77-0
Record name Methyl 3-([(benzyloxy)carbonyl]amino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Carbamate (Benzyloxycarbonylation)

  • Starting Material: 3-Aminopropanoic acid (β-alanine)
  • Reagent: Benzyl chloroformate (Cbz-Cl)
  • Reaction Conditions: Basic aqueous or organic medium, often using a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid generated.
  • Mechanism: The nucleophilic amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage and releasing chloride ion.

This step results in the formation of 3-[(benzyloxy)carbonyl]amino)propanoic acid, where the amino group is protected by the benzyloxycarbonyl group.

Esterification to Methyl Ester

  • Starting Material: 3-[(benzyloxy)carbonyl]amino)propanoic acid
  • Reagents: Methanol and an acid catalyst (typically sulfuric acid or hydrochloric acid)
  • Reaction Conditions: Reflux under acidic conditions to promote esterification.
  • Mechanism: The carboxylic acid reacts with methanol in the presence of acid to form the methyl ester, with water as a byproduct.

This step yields Methyl 3-([(benzyloxy)carbonyl]amino)propanoate.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Carbamate formation Benzyl chloroformate, base (e.g., NaHCO3), aqueous or organic solvent Maintain pH to avoid amine protonation; temperature 0–25°C to control reaction rate
Esterification Methanol, sulfuric acid, reflux Removal of water shifts equilibrium towards ester formation; reaction time varies (several hours)

Purification Techniques

  • Extraction: Post-reaction mixtures are typically extracted with organic solvents such as ethyl acetate.
  • Washing: Aqueous washes to remove inorganic salts and residual acid/base.
  • Drying: Organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.
  • Chromatography: Flash column chromatography is often used to purify the final compound to high purity.
  • Crystallization: In some cases, crystallization from suitable solvents can be employed for purification.

Alternative Synthetic Routes and Considerations

  • Some synthetic protocols may reverse the order, first esterifying 3-aminopropanoic acid to methyl 3-aminopropanoate, followed by benzyloxycarbonylation. However, protecting the amine first is generally preferred to avoid side reactions during esterification.
  • Industrial scale synthesis may utilize continuous flow reactors to optimize yield and purity.
  • Protecting groups other than benzyloxycarbonyl (e.g., tert-butoxycarbonyl) can be used for related compounds, but the benzyloxycarbonyl group is favored for its ease of removal and stability.

Research Findings and Applications Relevant to Preparation

  • The benzyloxycarbonyl group serves as a protective group that prevents unwanted side reactions at the amino functionality during subsequent synthetic steps.
  • The methyl ester group balances reactivity and stability, facilitating further chemical transformations.
  • Studies indicate that the carbamate formation step is sensitive to pH and temperature, requiring controlled conditions to maximize yield and minimize byproducts.
  • Purification by flash chromatography is effective in isolating the pure this compound, as impurities often include unreacted starting materials and side products from over- or under-reaction.

Summary Table of Preparation Steps

Step Number Reaction Type Starting Material Reagents/Conditions Product Yield & Notes
1 Carbamate formation 3-Aminopropanoic acid Benzyl chloroformate, base, 0–25°C 3-[(Benzyloxy)carbonyl]amino)propanoic acid High yield under controlled pH
2 Esterification 3-[(Benzyloxy)carbonyl]amino)propanoic acid Methanol, sulfuric acid, reflux This compound High yield with water removal
Purification Extraction, Chromatography Reaction mixture Organic solvents, flash chromatography Pure target compound Essential for removal of impurities

Scientific Research Applications

Methyl 3-([(benzyloxy)carbonyl]amino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-([(benzyloxy)carbonyl]amino)propanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, undergoing hydrolysis to release active compounds. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s analogs differ in ester groups, substituents, and protecting groups, which influence their reactivity, solubility, and applications.

Table 1: Key Structural Analogs and Properties
Compound Name CAS Molecular Formula Substituents/Modifications Physical State Key Applications Reference
Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate 161617-96-5 C₁₄H₁₇NO₄ Ethyl ester instead of methyl Liquid Peptide intermediates
Methyl (S)-2-(((benzyloxy)carbonyl)amino)-3-(thiophen-2-yl)propanoate (MPI15b) N/A C₂₀H₂₂N₂O₄S Thiophene substituent White solid Antiviral drug candidates
Methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate 2108000 (CCDC) C₂₅H₂₃BrFNO₄ Bromobenzyl, fluoro, phenyl groups Crystalline solid X-ray crystallography studies
Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate 51814-17-6 C₁₆H₂₁NO₆ Ethyl ester + ethoxycarbonylmethyl group Liquid Multifunctional intermediates
Methyl 3-[3-(benzyloxycarbonylamino)phenyl]propanoate N/A C₁₈H₁₉NO₄ Aromatic phenyl substituent Solid Bioactive molecule synthesis

Spectroscopic and Crystallographic Data

  • 13C NMR :
    • Target Compound : Peaks at δ 172.7 (ester carbonyl), 156.6 (Cbz carbonyl), and 67.1 (benzyl CH₂) .
    • Ethyl Analog : Similar Cbz signals but shifted ester carbonyl (δ 171.3) due to ethyl substitution .
    • Thiophene Derivative : Additional peaks at δ 142.04 (thiophene C) and 110.41 (aromatic C) .
  • X-ray Data: The bromo-fluoro derivative (CCDC 2108000) crystallizes in a monoclinic system (P2₁ space group) with a density of 1.435 g/cm³, highlighting steric effects of bulky substituents .

Biological Activity

Methyl 3-([(benzyloxy)carbonyl]amino)propanoate, often abbreviated as MBzAP, is a compound with significant implications in synthetic and biological chemistry. While it does not exhibit direct biological activity on its own, it serves as a crucial building block in the synthesis of various peptides and biologically active molecules. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15NO4C_{12}H_{15}NO_{4} and a molecular weight of approximately 237.25 g/mol. The presence of the benzyloxycarbonyl group (Z-group) enhances its stability and reactivity, making it an effective intermediate in peptide synthesis.

Key Structural Features

FeatureDescription
Molecular FormulaC12H15NO4C_{12}H_{15}NO_{4}
Molecular Weight237.25 g/mol
Functional GroupsBenzyloxycarbonyl (Z-group), Amino, Ester

Synthesis

The synthesis of MBzAP typically involves several steps, often incorporating reactions such as carbamate formation and esterification. A notable synthesis pathway includes the use of benzyl chloroformate to introduce the benzyloxycarbonyl group.

Synthesis Steps

  • Formation of Carbamate : Reacting an amine with benzyl chloroformate to create a benzyloxycarbonyl derivative.
  • Esterification : Reacting the resulting compound with methyl propanoate to form MBzAP.
  • Purification : Utilizing techniques like flash column chromatography to isolate the desired product.

Biological Activity

While MBzAP itself does not have a known biological mechanism of action, it plays an essential role in synthesizing peptides that exhibit various biological activities. The peptides derived from MBzAP can interact with biological targets, potentially modulating enzyme activities or receptor functions.

Applications in Peptide Synthesis

  • Cytotoxic Compounds : MBzAP is used in synthesizing fragments of cytotoxic cyclodepsipeptides like onchidin, which have shown promise in cancer research due to their ability to induce apoptosis in malignant cells.
  • Enzyme Mechanisms : It serves as a substrate or inhibitor in studies examining enzyme mechanisms and protein interactions.

Case Studies

  • Synthesis of Onchidin Fragments : Research demonstrated that MBzAP is integral in synthesizing (S)-methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate, a fragment of onchidin, which exhibits significant cytotoxic properties against cancer cells.
  • Fluorescent α-Amino Acids : A study explored the Heck–Matsuda coupling reaction involving MBzAP derivatives, leading to the development of fluorescent α-amino acids useful in biological imaging .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-([(benzyloxy)carbonyl]amino)propanoate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sequential protection of the amino group using benzyloxycarbonyl (Cbz) chloride, followed by esterification of the carboxylic acid with methanol. Key steps include:

  • Amino Protection : Reaction of 3-aminopropanoic acid with CbzCl under alkaline conditions (e.g., NaHCO₃) to form the Cbz-protected intermediate.
  • Esterification : Treatment with methanol in the presence of acid catalysts (e.g., H₂SO₄) to yield the methyl ester.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization to achieve >95% purity .
    • Critical Considerations : Monitor reaction progress via TLC or HPLC to minimize side products like over-alkylation or hydrolysis.

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Determines crystal packing and bond angles (e.g., Cbz group orientation and ester conformation). For analogous compounds, XRD data at 140 K revealed a monoclinic crystal system (space group P2₁) with unit cell parameters a = 5.418 Å, b = 8.126 Å, c = 26.305 Å .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry. For example, the Cbz group’s aromatic protons resonate at δ 7.2–7.4 ppm, while the ester methyl group appears at δ 3.6–3.8 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion peak ([M+H]⁺) at m/z 280.1184 (calculated for C₁₂H₁₅NO₄⁺) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., D-serine derivatives) to induce stereochemistry. For example, benzyl ((benzyloxy)carbonyl)-D-serinate was employed to synthesize (S)-enantiomers with 86% yield .
  • Asymmetric Catalysis : Catalysts like BINOL-phosphoric acid can control stereoselectivity during Cbz protection or esterification.
  • Analytical Validation : Enantiomeric excess (ee) is quantified via chiral SFC (Supercritical Fluid Chromatography) using columns like CHIRALPAK IC-3 .

Q. How do structural modifications (e.g., halogenation or aryl substitution) affect biological activity?

  • Methodological Answer :

  • Halogenation : Introducing bromine or fluorine at the phenyl ring (e.g., 4-bromobenzyl or 4-fluorophenyl substituents) enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. For example, brominated analogs showed improved inhibition of serine proteases in vitro .
  • Aryl Substitution : Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase electrophilicity, facilitating nucleophilic interactions with biological targets like kinases .
  • Activity Assays : Use fluorescence polarization or SPR (Surface Plasmon Resonance) to measure binding constants (Kd) .

Q. How can researchers resolve contradictions in reported solubility or stability data?

  • Methodological Answer :

  • Solubility Profiling : Conduct parallel experiments in polar (DMSO, methanol) and non-polar solvents (hexane) under controlled temperatures (25°C vs. 40°C). For example, solubility in DMSO ranges from 15–25 mg/mL depending on crystallinity .
  • Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring identify hydrolysis products. Stabilizers like antioxidants (BHT) or inert atmospheres (N₂) improve shelf life .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding to proteins (e.g., trypsin-like proteases). The Cbz group’s benzyl ring shows π-π stacking with Phe residues, while the ester moiety forms hydrogen bonds with catalytic serines .
  • MD Simulations : GROMACS or AMBER models assess conformational stability over 100-ns trajectories, revealing flexibility in the propanoate backbone .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-([(benzyloxy)carbonyl]amino)propanoate
Reactant of Route 2
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Methyl 3-([(benzyloxy)carbonyl]amino)propanoate

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